[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%
CAS No.: 2565792-40-5
Cat. No.: VC11655347
Molecular Formula: C25H38NOPS
Molecular Weight: 431.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2565792-40-5 |
|---|---|
| Molecular Formula | C25H38NOPS |
| Molecular Weight | 431.6 g/mol |
| IUPAC Name | (R)-N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C25H38NOPS/c1-23(2,3)28(24(4,5)6)21-18-14-13-17-20(21)22(19-15-11-10-12-16-19)26-29(27)25(7,8)9/h10-18,22,26H,1-9H3/t22-,29-/m1/s1 |
| Standard InChI Key | NOTCXERCVBXXDA-KPURRNSFSA-N |
| Isomeric SMILES | CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC=C2)N[S@](=O)C(C)(C)C)C(C)(C)C |
| SMILES | CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Introduction
The compound [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%, is a complex organic molecule featuring a sulfinamide group and a di-t-butylphosphanyl moiety. This compound is of interest due to its potential applications in organophosphorus chemistry and its possible biological activities. The presence of a chiral sulfur atom and multiple functional groups contributes to its unique chemical properties.
Synthesis and Preparation
The synthesis of [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide typically involves the use of appropriate starting materials and conditions to achieve the desired stereochemistry and purity. The detailed synthetic route may vary based on available reagents and desired yields.
Potential Applications
This compound has potential applications in several fields, including:
-
Organophosphorus Chemistry: The di-t-butylphosphanyl group suggests utility in reactions involving phosphorus-containing compounds.
-
Pharmaceutical Development: Sulfinamides are known for their ability to interact with biological macromolecules, which could lead to diverse biological activities.
-
Materials Science: Complex organic molecules like this can contribute to the development of new materials with unique properties.
Biological Activity
While the exact biological activity of [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide requires further investigation, compounds with similar structures have shown potential in various biological contexts. Interaction studies with biological systems are crucial for predicting efficacy and safety profiles.
Research Findings and Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 431.6 g/mol | PubChem |
| InChIKey | NOTCXERCVBXXDA-KPURRNSFSA-N | PubChem |
| SMILES | CC(C)(C)P(C1=CC=CC=C1C@@HNS@C(C)(C)C)C(C)(C)C | PubChem |
| Purity | 95% | Smolecule (for general reference, not cited directly) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume